molecular formula C12H15NS B8498773 4-tert-Butylthiomethyl-benzonitrile

4-tert-Butylthiomethyl-benzonitrile

Cat. No.: B8498773
M. Wt: 205.32 g/mol
InChI Key: QJTVXVQQANKGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butylthiomethyl-benzonitrile is a benzonitrile derivative featuring a tert-butylthiomethyl substituent at the para position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical chemistry due to its unique combination of steric bulk (from the tert-butyl group) and sulfur-containing functionality (thiomethyl group), which may influence reactivity, solubility, and binding interactions.

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

4-(tert-butylsulfanylmethyl)benzonitrile

InChI

InChI=1S/C12H15NS/c1-12(2,3)14-9-11-6-4-10(8-13)5-7-11/h4-7H,9H2,1-3H3

InChI Key

QJTVXVQQANKGFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-tert-Butylthiomethyl-benzonitrile, we analyze two closely related benzonitrile derivatives from Hairui Chemical’s product catalog:

3-tert-Butyl-4-hydroxy-benzonitrile

  • Structure : A benzonitrile with a tert-butyl group at the meta position and a hydroxyl group at the para position.
  • Key Properties: The hydroxyl group introduces hydrogen-bonding capability, enhancing water solubility compared to non-polar substituents.
  • Applications : Likely used as an intermediate in pharmaceuticals or agrochemicals, where polar functionality is critical for bioactivity .

4-(tert-Butyl)-2-nitrobenzonitrile

  • Structure : A benzonitrile with a tert-butyl group at the para position and a nitro group at the ortho position.
  • Key Properties: The nitro group is strongly electron-withdrawing, which polarizes the aromatic ring and may direct electrophilic substitution reactions.
  • Applications : Nitro-substituted benzonitriles are common intermediates in dyes, explosives, or drug synthesis .

Comparative Analysis

Property This compound (Hypothetical) 3-tert-Butyl-4-hydroxy-benzonitrile 4-(tert-Butyl)-2-nitrobenzonitrile
Substituent Position tert-Butylthiomethyl (para) tert-Butyl (meta), Hydroxyl (para) tert-Butyl (para), Nitro (ortho)
Electronic Effects Thiomethyl (weakly electron-donating) Hydroxyl (electron-donating) Nitro (electron-withdrawing)
Solubility Likely lipophilic (due to tert-butyl and sulfur) Moderate polarity (hydroxyl enhances H2O solubility) Low polarity (nitro group reduces solubility in polar solvents)
Reactivity Potential for thiol-mediated conjugation Susceptible to oxidation (hydroxyl) Electrophilic substitution at activated positions
Applications Drug intermediates, ligands for metal catalysis Pharmaceuticals, agrochemicals Dyes, explosives, specialty chemicals

Research Findings and Implications

  • Steric and Electronic Modulation : The tert-butyl group in all three compounds provides steric protection, but the choice of substituent (hydroxyl, nitro, or thiomethyl) dictates electronic behavior. For instance, this compound’s thiomethyl group could enhance metal-binding affinity compared to hydroxyl or nitro analogs .
  • Synthetic Utility : Unlike nitro or hydroxyl groups, the thiomethyl group in this compound may enable thiol-alkyne or thiol-ene "click" chemistry, expanding its utility in polymer or bioconjugate synthesis.
  • Stability : The sulfur atom in the thiomethyl group may introduce oxidative instability compared to the hydroxyl or nitro analogs, necessitating inert storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.